molecular formula C23H22N2O B2817282 1-(2-methylbenzyl)-2-((p-tolyloxy)methyl)-1H-benzo[d]imidazole CAS No. 537018-35-2

1-(2-methylbenzyl)-2-((p-tolyloxy)methyl)-1H-benzo[d]imidazole

Cat. No. B2817282
CAS RN: 537018-35-2
M. Wt: 342.442
InChI Key: XOMXKDUZVJLCPC-UHFFFAOYSA-N
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Description

1-(2-methylbenzyl)-2-((p-tolyloxy)methyl)-1H-benzo[d]imidazole is a chemical compound that has been the focus of scientific research due to its potential therapeutic applications. This compound is a benzimidazole derivative that has been synthesized using various methods.

Scientific Research Applications

Antitumor Activity

Research has explored benzimidazole derivatives for their antitumor properties. A study synthesized benzimidazole derivatives and evaluated their in vitro antitumor activity against different cancer cell lines. Compounds with hydroxyl groups showed significant anticancer activity, particularly those with hydroxyls at specific positions on the phenyl ring. This indicates the potential of these derivatives as antitumor agents (Li et al., 2014).

Non-Linear Optical (NLO) Applications

Another study focused on the synthesis and characterization of benzimidazole derivatives for potential use in non-linear optical devices. The derivatives exhibited promising molecular hyperpolarizabilities and non-linear optical behaviors, suggesting their suitability as materials for NLO applications (Manikandan et al., 2019).

Antiviral Activity

Benzimidazole derivatives have also been assessed for their antiviral activities. A study synthesized imidazo[1,5-a]-1,3,5-triazine derivatives and tested their effects against ortho- and paramyxoviruses. Specific derivatives exhibited selective inhibitory activities against certain viruses, highlighting the therapeutic potential of benzimidazole-based compounds in antiviral treatments (Golankiewicz et al., 1995).

Fluorescence Studies and Binding Interactions

The interaction of benzimidazole derivatives with proteins has been studied to understand their binding mechanisms and potential bioapplications. One study investigated the fluorescence quenching mechanism of bovine serum albumin by a benzimidazole derivative, revealing insights into the binding interactions and distances between the molecules (Jayabharathi et al., 2012).

Antibacterial Activity

Benzimidazole derivatives have been synthesized and evaluated for their antibacterial activities against Gram-positive and Gram-negative bacteria. The results indicated that these compounds possess significant antibacterial properties, making them candidates for developing new antibacterial agents (Havale et al., 2021).

properties

IUPAC Name

2-[(4-methylphenoxy)methyl]-1-[(2-methylphenyl)methyl]benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N2O/c1-17-11-13-20(14-12-17)26-16-23-24-21-9-5-6-10-22(21)25(23)15-19-8-4-3-7-18(19)2/h3-14H,15-16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOMXKDUZVJLCPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OCC2=NC3=CC=CC=C3N2CC4=CC=CC=C4C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-methylbenzyl)-2-((p-tolyloxy)methyl)-1H-benzo[d]imidazole

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